molecular formula C21H23N3O3S B14097674 N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14097674
M. Wt: 397.5 g/mol
InChI Key: YEOZHANJGCLXEK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a structurally complex acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 2-methylpropyl group at position 3 and a 2,3-dihydro-1H-indenyl moiety via an acetamide linker. The dihydroindenyl group may enhance lipophilicity and influence binding interactions, while the thienopyrimidine scaffold contributes to π-π stacking and hydrogen-bonding capabilities.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H23N3O3S/c1-13(2)11-24-20(26)19-17(8-9-28-19)23(21(24)27)12-18(25)22-16-7-6-14-4-3-5-15(14)10-16/h6-10,13H,3-5,11-12H2,1-2H3,(H,22,25)

InChI Key

YEOZHANJGCLXEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC4=C(CCC4)C=C3

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structure, and biological properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique combination of an indene core and a thieno[3,2-d]pyrimidine moiety. Its molecular formula is C19H24N2O3SC_{19}H_{24}N_2O_3S, and it is characterized by the following structural elements:

  • Indene Derivative : The indene structure contributes to its stability and potential reactivity.
  • Thieno[3,2-d]pyrimidine Moiety : This part of the molecule is associated with various biological activities.

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the indene and thieno[3,2-d]pyrimidine structures through cyclization reactions and subsequent modifications.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
Antimicrobial Exhibits significant antimicrobial properties against various pathogens.
Antitumor Demonstrates potential in inhibiting tumor cell proliferation in vitro.
Neuroprotective Shows promise in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the indene structure enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .
  • Antitumor Properties : In vitro studies revealed that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Further research indicated that it may target specific signaling pathways involved in cancer progression .
  • Neuroprotective Effects : Research focusing on neurodegenerative diseases highlighted the compound's ability to reduce oxidative stress in neuronal cells. It was found to modulate pathways related to neuronal survival and apoptosis, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thienopyrimidine and Pyrimidine Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,2-d]pyrimidine 3-(2-methylpropyl), 2,4-dioxo; N-(2,3-dihydro-1H-inden-5-yl)acetamide Not reported High lipophilicity (predicted); potential kinase inhibition
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno[2,3-d]pyrimidine 7-methyl, 2-phenylamino; acetamide at position 3 369.44 m.p. 143–145°C; IR peaks at 1,730 cm⁻¹ (C=O); moderate solubility in ethanol/dioxane
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 4-methyl-6-oxo; thioether linker; 2,3-dichlorophenyl 344.21 m.p. 230°C; LogP ~3.5 (calculated); dichlorophenyl enhances electrophilicity
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(...) Benzo[e][1,4]diazepine But-3-en-1-yl; pyrimido[4,5-d]pyrimidine-linked acetamide Not reported Bulky substituents may limit membrane permeability; potential CNS activity

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 2-methylpropyl group in the target compound may optimize steric interactions in kinase active sites, as seen in analogous thienopyrimidines .
  • Lumping Strategy Relevance: As noted in , compounds with similar cores (e.g., thienopyrimidines) may be grouped for predictive modeling of pharmacokinetics or toxicity, though substituent-specific effects (e.g., dihydroindenyl vs. phenyl) must be carefully evaluated.

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